molecular formula C11H11ClO3 B1325802 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid CAS No. 91193-36-1

4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

Cat. No.: B1325802
CAS No.: 91193-36-1
M. Wt: 226.65 g/mol
InChI Key: NSDRHDOONJOREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDRHDOONJOREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645491
Record name 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91193-36-1
Record name 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Potential therapeutic targets for 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Therapeutic Potential of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

Abstract

This compound represents a novel chemical entity with a structure suggestive of multiple, potent biological activities. This whitepaper provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the elucidation of its potential therapeutic targets. By leveraging structural analogies to well-characterized compound classes—namely arylalkanoic acids and butyric acid derivatives—we present a series of data-driven hypotheses and a corresponding strategic research plan. This guide is structured not as a rigid template, but as a dynamic, logical framework for discovery, complete with detailed experimental protocols and workflow visualizations, designed to systematically uncover and validate the therapeutic promise of this molecule.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutics often begins with unique chemical structures that hold the promise of new biological interactions. This compound is one such molecule. Its architecture, featuring an aryl ketone linked to a butyric acid moiety, positions it at the intersection of two pharmacologically significant families: the arylalkanoic acids, renowned for their anti-inflammatory properties, and the butyric acid derivatives, recognized as epigenetic modulators and metabolic regulators.[1][2][3]

To date, the specific biological activities of this compound remain uncharacterized in public-domain literature. This absence of data presents not a barrier, but an opportunity for systematic, hypothesis-driven exploration. This guide provides the strategic framework for such an exploration, moving from predictive analysis based on structural similarity to robust, empirical validation.

Strategic Framework for Target Identification

Our approach is bifurcated, focusing on two primary, plausible mechanistic avenues suggested by the compound's structure, complemented by an unbiased, agnostic discovery strategy.

G cluster_0 Core Compound cluster_1 Hypothesis-Driven Approaches cluster_2 Unbiased Approach Molecule 4-(4-Chloro-2-methylphenyl) -4-oxobutyric acid Hypothesis1 Hypothesis 1: NSAID-like Activity (Arylalkanoic Acid Mimicry) Molecule->Hypothesis1 Structural similarity to arylalkanoic acids Hypothesis2 Hypothesis 2: Epigenetic/Metabolic Modulation (Butyrate Mimicry) Molecule->Hypothesis2 Presence of butyric acid moiety Agnostic Agnostic Target Discovery Molecule->Agnostic For novel/unexpected mechanisms

Caption: Overall strategic workflow for target identification.

Hypothesis 1: An NSAID in Disguise? Targeting Cyclooxygenases

The most apparent structural feature of our lead compound is its arylalkanoic acid-like scaffold. This class includes many of the most successful non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4]

3.1 Mechanistic Postulate

We hypothesize that this compound may function as a direct inhibitor of COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound Test Compound Test_Compound->COX_Enzymes Proposed Inhibition

Caption: Proposed inhibitory action on the COX pathway.

3.2 Experimental Validation Plan

A tiered approach is recommended, moving from simple, direct enzyme inhibition assays to more complex cell-based and in vivo models.

Tier Experiment Objective Primary Endpoint(s)
1In Vitro COX Inhibition AssayTo determine direct inhibitory activity and selectivity.IC50 values for COX-1 and COX-2.
2Cell-Based Prostaglandin E2 (PGE2) AssayTo confirm target engagement in a cellular context.Reduction in LPS-stimulated PGE2 production.
3In Vivo Carrageenan-Induced Paw EdemaTo assess anti-inflammatory efficacy in an acute animal model.Reduction in paw volume.

3.3 Detailed Experimental Protocol: Tier 1 - In Vitro COX Inhibition Assay

This protocol is based on a commercially available colorimetric COX inhibitor screening assay kit.

  • Reagent Preparation :

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a solution of Arachidonic Acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Preparation :

    • Create a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in Assay Buffer to generate a range of test concentrations (e.g., 1 nM to 100 µM). Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

  • Assay Procedure (96-well plate format) :

    • To each well, add 150 µL of Assay Buffer.

    • Add 10 µL of Heme.

    • Add 10 µL of either COX-1 or COX-2 enzyme.

    • Add 10 µL of the diluted test compound or control.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution.

    • Monitor the absorbance at 590 nm every 30 seconds for 5 minutes using a plate reader.

  • Data Analysis :

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition.

    • Plot percent inhibition versus log[concentration] and fit a dose-response curve to determine the IC50 value for each enzyme.

Hypothesis 2: An Epigenetic or Metabolic Modulator?

The butyric acid component of the molecule is structurally related to butyrate, a short-chain fatty acid (SCFA) with profound biological effects. Butyrate is a well-known inhibitor of histone deacetylases (HDACs) and an activator of peroxisome proliferator-activated receptor gamma (PPAR-γ).[1][5] Derivatives of butyric acid are being actively investigated as anti-cancer agents.[6]

4.1 Mechanistic Postulate

We hypothesize that this compound may either act as a pro-drug that releases a butyrate-like active molecule or directly mimic butyrate's effects, leading to HDAC inhibition or PPAR-γ activation. Such actions could induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

G Test_Compound Test Compound (Butyrate Mimic/Prodrug) HDACs Histone Deacetylases (HDACs) Test_Compound->HDACs Proposed Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Gene_Expression Altered Gene Expression (e.g., p21) Histone_Acetylation->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Caption: Proposed mechanism via HDAC inhibition.

4.2 Experimental Validation Plan

Tier Experiment Objective Primary Endpoint(s)
1In Vitro Pan-HDAC Activity AssayTo determine direct inhibitory activity against HDAC enzymes.IC50 value against a mixture of HDACs.
2Cellular Histone Acetylation AssayTo measure the downstream effect of HDAC inhibition in cells.Increased levels of acetylated Histone H3/H4.
3Cancer Cell Line Proliferation/Apoptosis AssayTo assess the anti-neoplastic potential of the compound.GI50 (growth inhibition) and induction of Caspase-3/7 activity.

4.3 Detailed Experimental Protocol: Tier 2 - Cellular Histone Acetylation Assay

This protocol uses an immunofluorescence-based approach in a colorectal cancer cell line (e.g., HCT116).

  • Cell Culture and Treatment :

    • Plate HCT116 cells in a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000 cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with a dose range of this compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include sodium butyrate as a positive control.

  • Fixation and Permeabilization :

    • Aspirate the media and wash cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining :

    • Wash three times with PBS.

    • Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against acetylated-Histone H3 (e.g., anti-acetyl-H3K9) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis :

    • Wash three times with PBS.

    • Add imaging buffer to the wells.

    • Acquire images using a high-content imaging system.

    • Quantify the mean fluorescence intensity of the acetyl-H3 signal within the DAPI-defined nuclear area for each cell. Average the values across multiple fields per well.

    • Plot the normalized fluorescence intensity against compound concentration to determine the EC50 for histone hyperacetylation.

An Agnostic Approach: Phenotypic and Proteomic Screening

While hypothesis-driven research is powerful, it is inherently biased by our existing knowledge. An agnostic approach can uncover entirely novel mechanisms of action.

  • Phenotypic Screening : Utilize high-content imaging or other multi-parameter readouts to screen the compound against a diverse panel of cell lines. Analyzing the "phenoprint" or pattern of cellular changes can provide clues to the mechanism of action by comparing it to the phenoprints of reference compounds with known targets.

  • Chemical Proteomics : This powerful technique aims to identify the direct binding partners of a small molecule. A common approach is affinity-based pulldown, where the compound is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down," isolated, and identified by mass spectrometry.

Conclusion and Forward Outlook

This compound is a compound of significant interest, standing at the crossroads of anti-inflammatory and epigenetic-modulating pharmacophores. The structured, multi-pronged research plan detailed in this guide—combining hypothesis-driven validation with agnostic discovery—provides a robust and efficient pathway to elucidate its therapeutic targets and unlock its full clinical potential. The causality behind each experimental choice is designed to build a self-validating dataset, ensuring that by progressing through the tiers of investigation, researchers can build a comprehensive and trustworthy profile of this promising molecule.

References

  • Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem. Available at: [Link]

  • Derivatives of butyric acid as potential anti-neoplastic agents - PubMed. Available at: [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem. Available at: [Link]

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC - NIH. Available at: [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available at: [Link]

  • The Importance of Butyric Acid and Its Derivatives - BioFuran Materials. Available at: [Link]

  • Butyric acid - Wikipedia. Available at: [Link]

  • Butyric acid: Applications and recent advances in its bioproduction - ResearchGate. Available at: [Link]

  • Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

Sources

Methodological & Application

Synthesis of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid. The protocol is centered around the robust and well-established Friedel-Crafts acylation reaction. Detailed procedural steps, safety precautions, and methods for purification and characterization are outlined to ensure reproducibility and high purity of the final product. This guide is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction and Significance

This compound is a keto-acid derivative that serves as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, allows for diverse chemical modifications. The reliable synthesis of this compound in high purity is therefore of significant interest to the scientific community.

The primary synthetic route to this class of compounds is the Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic compound, in this case, 3-chlorotoluene, with an acylating agent, succinic anhydride, in the presence of a Lewis acid catalyst.[2]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via a classical Friedel-Crafts acylation mechanism. The Lewis acid, anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride to form a highly electrophilic acylium ion. The aromatic ring of 3-chlorotoluene then acts as a nucleophile, attacking the acylium ion. This is followed by the loss of a proton to restore aromaticity and yield the final product after an aqueous workup.

The regioselectivity of the acylation on 3-chlorotoluene is directed by the existing substituents. The methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, yet also ortho-, para-directing group. The acylation is expected to occur predominantly at the position that is para to the activating methyl group and ortho to the deactivating chloro group. This is due to the synergistic directing effects and the steric hindrance at other positions, leading to the desired 4-chloro-2-methylphenyl regioisomer.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3-Chlorotoluene108-41-8126.5812.65 g (10.9 mL)0.10
Succinic Anhydride108-30-5100.0710.0 g0.10
Anhydrous Aluminum Chloride7446-70-0133.3429.3 g0.22
Dichloromethane (DCM)75-09-284.93100 mL-
Concentrated Hydrochloric Acid7647-01-036.4650 mL-
Deionized Water7732-18-518.02As needed-
Saturated Sodium Bicarbonate Solution144-55-884.01As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Toluene108-88-392.14For recrystallization-
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried before use.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and dichloromethane (50 mL). Cool the suspension to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) in 3-chlorotoluene (12.65 g, 0.10 mol) and add this solution to the addition funnel.

  • Reaction Execution: Add the 3-chlorotoluene/succinic anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes, maintaining the temperature between 0-5 °C. A vigorous evolution of HCl gas will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The color of the mixture will typically darken.

Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL) in a large beaker with stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of dichloromethane and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with another 25 mL portion of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. A final wash with 50 mL of brine is recommended.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. The expected melting point is in the range of 135-138 °C.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups (C=O) of the ketone and carboxylic acid, as well as the C-H and C=C bonds of the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the different protons in the molecule. Expect signals for the aromatic protons, the methyl group protons, and the methylene protons of the butyric acid chain.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons and the aromatic carbons.

Safety and Hazard Information

  • 3-Chlorotoluene: Flammable liquid and vapor. Harmful if inhaled. Toxic to aquatic life with long-lasting effects.[3]

  • Succinic Anhydride: Causes serious eye damage. May cause an allergic skin reaction.

  • Aluminum Chloride (Anhydrous): Causes severe skin burns and eye damage. Reacts violently with water.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate safety precautions in a chemical fume hood.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of 3-chlorotoluene with succinic anhydride provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can consistently obtain the desired product in high purity. The characterization techniques described are essential for verifying the structure and purity of the final compound.

References

  • Google Patents. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 24, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols for the Long-Term Stability Study of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stability Assessment

4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid is a molecule of interest in pharmaceutical development, possessing both a carboxylic acid and a ketone functional group attached to a substituted aromatic ring. The inherent reactivity of these moieties necessitates a thorough evaluation of the compound's stability under various environmental conditions. A long-term stability study is not merely a regulatory requirement but a cornerstone of ensuring the safety, efficacy, and quality of a potential drug substance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust long-term stability study for this compound, grounded in the principles of scientific integrity and regulatory compliance.

The primary objective of this stability study is to establish a re-test period for the drug substance by providing evidence on how its quality varies over time under the influence of temperature, humidity, and light.[2] The findings from this study are critical for determining appropriate storage conditions and shelf-life.

Scientific Rationale: Anticipating Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that must be investigated. A proactive understanding of these pathways is essential for developing a truly stability-indicating analytical method.

  • Hydrolysis: The carboxylic acid moiety is susceptible to esterification if residual alcohols are present, though this is less likely for a drug substance. More critically, other functional groups could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The benzylic position adjacent to the ketone and the aromatic ring itself are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysis.

  • Photodegradation: The aromatic ring and the carbonyl group are chromophores that can absorb UV-Vis radiation, potentially leading to photolytic cleavage or rearrangement reactions.[3][4][5]

  • Decarboxylation: While generally requiring high temperatures, the potential for decarboxylation of the butyric acid chain, especially in the presence of certain catalysts or extreme pH, should not be entirely dismissed.

A foundational element of this stability program is a forced degradation study.[3] By subjecting the compound to stress conditions (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis), we can intentionally generate degradation products. This is invaluable for elucidating the degradation pathways and for the development and validation of a stability-indicating analytical method capable of separating and quantifying the parent compound from its potential impurities.

Designing the Long-Term Stability Study: A Framework for Rigor

The design of the long-term stability study must be in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to ensure global regulatory acceptance.[1][2][6][7]

Study Parameters
ParameterSpecificationRationale
Drug Substance This compound (minimum of three representative batches)Using multiple batches provides an understanding of the variability in stability due to minor differences in the manufacturing process.
Container Closure System Inert, light-resistant containers (e.g., amber glass vials with Teflon-lined caps)To protect the substance from light and prevent interaction with the container material.
Storage Conditions Long-Term: 25°C ± 2°C / 60% RH ± 5% RHIntermediate: 30°C ± 2°C / 65% RH ± 5% RHAccelerated: 40°C ± 2°C / 75% RH ± 5% RHThese conditions simulate the climatic zones of the ICH regions and are designed to accelerate potential degradation to predict long-term stability.[6][7]
Testing Frequency Long-Term: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 monthsIntermediate: 0, 6, 9, and 12 monthsAccelerated: 0, 3, and 6 monthsA sufficient number of time points are necessary to establish a reliable degradation profile.
Analytical Tests Appearance, Assay, Degradation Products, Water ContentThese tests provide a comprehensive assessment of the physical and chemical stability of the drug substance.
Experimental Workflow for Long-Term Stability Study

G cluster_0 Study Initiation cluster_1 Sample Storage cluster_2 Time-Point Testing cluster_3 Data Evaluation & Reporting Material_Procurement Procure 3 Batches of This compound Initial_Analysis Perform Initial Analysis (T=0) (Appearance, Assay, Impurities, Water Content) Material_Procurement->Initial_Analysis Packaging Package in Light-Resistant Inert Containers Initial_Analysis->Packaging Long_Term 25°C / 60% RH Packaging->Long_Term Intermediate 30°C / 65% RH Packaging->Intermediate Accelerated 40°C / 75% RH Packaging->Accelerated Pull_Samples Pull Samples at Scheduled Time Points Long_Term->Pull_Samples Intermediate->Pull_Samples Accelerated->Pull_Samples Analytical_Testing Perform Analytical Tests: - Appearance - Assay (HPLC) - Degradation Products (HPLC) - Water Content (Karl Fischer) Pull_Samples->Analytical_Testing Data_Analysis Analyze Data Trends (Degradation Kinetics, Impurity Profiling) Analytical_Testing->Data_Analysis Retest_Period Establish Re-test Period Data_Analysis->Retest_Period Final_Report Generate Final Stability Report Retest_Period->Final_Report

Caption: Workflow of the long-term stability study.

Protocol: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.[8] The following protocol outlines the development and validation of such a method for this compound, in accordance with ICH Q2(R1) guidelines.[9][10][11][12]

Method Development

The initial method development will be guided by the chemical properties of the analyte (an aromatic carboxylic acid). A reverse-phase HPLC method is a suitable starting point.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice for retaining the relatively non-polar analyte.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent will be used.

    • Aqueous Phase: A phosphate or acetate buffer at a pH of around 2.5-3.0 will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

    • Organic Phase: Acetonitrile is a common choice due to its low UV cutoff and good solubilizing properties.

  • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Gradient Elution: A gradient elution program (varying the ratio of organic to aqueous phase over time) will likely be necessary to ensure the separation of the parent compound from both early and late-eluting degradation products.

Forced Degradation Study

To ensure the method is stability-indicating, a forced degradation study must be performed.

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photodegradation: Expose the drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][4][5]

The stressed samples are then analyzed by the developed HPLC method. The peak purity of the parent compound in the presence of degradation products should be assessed using a photodiode array (PDA) detector to confirm that the chromatographic peak is spectrally homogeneous.

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose. The following parameters should be evaluated according to ICH Q2(R1).[9][10][11][12]

Validation ParameterAcceptance Criteria
Specificity No interference from degradation products or impurities at the retention time of the analyte peak. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy Mean recovery of 98.0% to 102.0% for the analyte spiked into a placebo or at different concentration levels.
Precision Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections.Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be accurate and precise.
Robustness The method's performance should not be significantly affected by deliberate small variations in method parameters (e.g., ±0.2 pH unit change in mobile phase, ±2% change in organic phase composition, ±5°C change in column temperature).
Solution Stability The analyte should be stable in the analytical solvent for the duration of the analysis (e.g., 24 hours at room temperature), with no significant change in concentration.
Step-by-Step HPLC Protocol
  • Preparation of Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Preparation of Mobile Phase B: Acetonitrile (HPLC grade).

  • Preparation of Standard Solution: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Preparation of Sample Solution: Prepare the sample solution from the stability study in the same manner as the standard solution to achieve a target concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at λmax (e.g., 254 nm)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the blank (diluent), standard solution, and sample solutions.

  • Calculation: Calculate the assay of this compound and the percentage of each degradation product.

Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Method_Dev Develop HPLC Method (Column, Mobile Phase, Detection) Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Deg Specificity Assess Specificity & Peak Purity Forced_Deg->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stab Solution Stability Robustness->Solution_Stab Validation_Report Generate Method Validation Report Solution_Stab->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimal Recrystallization Solvent for 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive, experience-driven approach to identifying the optimal recrystallization solvent for 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to similar molecules.

Part 1: Core Principles & Analysis of the Target Molecule

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, allowing for the recovery of pure crystals upon cooling while impurities remain in the solution (mother liquor).[1]

Analysis of 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid:

To make an educated choice of solvent, we must first analyze the structure of our target molecule. It possesses distinct regions of varying polarity:

  • Polar, Protic Group: The carboxylic acid (-COOH) is the most prominent polar feature. It can act as both a hydrogen bond donor and acceptor, suggesting solubility in polar protic solvents.

  • Polar, Aprotic Group: The ketone carbonyl group (C=O) contributes to the molecule's overall polarity.

  • Nonpolar Region: The substituted phenyl ring (with chloro- and methyl- groups) and the butanoic acid's aliphatic chain are nonpolar.

This dualistic nature—possessing both significant polar and nonpolar characteristics—suggests that a single solvent of intermediate polarity or, more likely, a mixed-solvent system will be most effective. A structurally similar compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, is noted to be insoluble in water, which strongly indicates that our more halogenated target will also be poorly soluble in water alone.[3][4][5]

Part 2: Troubleshooting Guide - A Systematic Approach to Solvent Selection

This section is designed as a practical, question-driven workflow to guide you through the solvent selection process.

Q1: I'm starting with a new batch of crude product. Which solvent should I try first?

Answer: The most efficient approach is to perform a systematic, small-scale solvent screening test. This minimizes waste of your valuable compound and quickly identifies promising candidates. The goal is to find a solvent that dissolves the compound when hot but not when cold.[6][7]

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane) dropwise, starting with ~0.5 mL. Agitate each tube.

    • Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[7]

  • Heating: For solvents where the solid did not dissolve at room temperature, gently heat the test tubes in a water or sand bath while stirring. Add more solvent dropwise until the solid just dissolves.

    • Observation 1: If the solid dissolves completely in a reasonable volume of hot solvent, this is a promising candidate .

    • Observation 2: If the solid remains insoluble even after adding a significant volume (e.g., >3 mL) of boiling solvent, the solvent is unsuitable .[7]

  • Cooling: Allow the promising hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

    • Observation: The ideal solvent is one that produces a high yield of crystalline solid upon cooling.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process during the solvent screening experiment.

Solvent_Selection_Workflow start Start: Add ~0.5 mL solvent to ~20 mg crude solid at Room Temp dissolves_rt Does it dissolve? start->dissolves_rt unsuitable_rt Result: UNSUITABLE (Too Soluble) dissolves_rt->unsuitable_rt Yes heat Heat mixture to boiling. Add solvent dropwise until solid dissolves. dissolves_rt->heat No dissolves_hot Does it dissolve in a reasonable volume (<3 mL)? heat->dissolves_hot unsuitable_hot Result: UNSUITABLE (Insoluble) dissolves_hot->unsuitable_hot No cool Cool solution slowly to RT, then place in ice bath. dissolves_hot->cool Yes crystals_form Do abundant crystals form? cool->crystals_form good_solvent Result: GOOD SOLVENT crystals_form->good_solvent Yes poor_solvent Result: POOR RECOVERY (Consider for mixed-solvent system) crystals_form->poor_solvent No

Caption: Decision workflow for single-solvent screening.

Q2: No single solvent gives a good result. What is the next step?

Answer: This is a very common scenario for molecules with mixed polarity. The solution is to use a binary or "mixed-solvent" system. This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[8][9]

Commonly Successful Pairs for Carboxylic Acids:

  • Ethanol / Water

  • Acetone / Hexane[10]

  • Ethyl Acetate / Hexane[10]

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Acetone).

  • Anti-Solvent Addition: While the solution is still hot, add the "poor" anti-solvent (e.g., Hexane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add one or two drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[8]

  • Crystallization: Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The gradual decrease in solubility will promote the formation of pure crystals.

Part 3: Frequently Asked Questions (FAQs)
FAQ 1: My compound separated as an oil, not crystals. What went wrong?

This phenomenon, known as "oiling out," occurs when the saturated solution's temperature is above the melting point of the solute.[2] It can also be caused by cooling the solution too rapidly.

Troubleshooting Steps:

  • Re-heat the Solution: Re-heat the mixture until the oil fully redissolves.

  • Add More Solvent: Add more of the "good" solvent to decrease the saturation point.

  • Ensure Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This is critical for allowing ordered crystals to form.

  • Change Solvents: If the problem persists, choose a solvent system with a lower boiling point.[11]

FAQ 2: The solution is cold, but no crystals have formed. How can I induce crystallization?

A supersaturated solution may need a nucleation point to begin crystallization.

Troubleshooting Steps:

  • Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic glass fragments can serve as nuclei for crystal growth.[2][12]

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[12]

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, you may have used too much solvent. Gently heat the solution to boil off some of the solvent and attempt to cool it again.[12]

FAQ 3: My final yield is very low. How can I improve it?

Poor recovery can result from several factors.

Troubleshooting Steps:

  • Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum volume of hot solvent required to dissolve the solid. Any excess will retain more product in the mother liquor upon cooling.[13]

  • Cool Thoroughly: Ensure the solution is cooled sufficiently. After reaching room temperature, cool it further in an ice-water bath to maximize precipitation.

  • Cold Washing: When washing the collected crystals in the filter, always use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will dissolve some of your purified product.[7]

FAQ 4: The product is still impure after recrystallization. What's next?

Troubleshooting Steps:

  • Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Change Solvent System: Impurities may have similar solubility profiles in the chosen solvent. Recrystallizing from a different solvent system with different polarity can effectively remove these persistent impurities.

  • Use Activated Charcoal: If your product has a colored tint due to highly conjugated impurities, you can use activated charcoal. Add a small amount of charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[14]

Part 4: Data Summary & Protocols
Table 1: Properties of Suggested Solvents
SolventBoiling Point (°C)PolarityKey Safety Considerations
Water100HighNon-flammable, non-toxic.
Ethanol78HighFlammable.
Acetone56Medium-HighHighly flammable.
Ethyl Acetate77MediumFlammable.
Toluene111LowFlammable, toxic. Use in a fume hood.
Hexane69LowHighly flammable. Use in a fume hood.

Data sourced from general chemical reference data.[11]

References
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. In: Wikipedia. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • 4-(4-methylphenyl)-4-oxobutanoic acid. ChemBK. [Link]

  • Recrystallization - Single Solvent. University of Calgary Chemistry Department. [Link]

  • Common Solvents for Crystallization. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • 4-chloro-4-oxobutanoic acid. ChemBK. [Link]

  • Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. HandWiki. [Link]

  • Recrystallization. University of Colorado, Boulder. [Link]

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting and minimizing side reactions in 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, minimize side reactions, and optimize your yield and purity.

Introduction to the Synthesis

The primary and most common method for synthesizing this compound is the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[3] The reaction involves the formation of an acylium ion from succinic anhydride and the Lewis acid, which then attacks the aromatic ring of 2-chlorotoluene.[3]

While seemingly straightforward, this reaction is prone to several challenges that can impact the yield and purity of the final product. Understanding the underlying mechanisms and potential pitfalls is crucial for successful synthesis.

Visualizing the Core Reaction

Friedel_Crafts_Acylation 2-Chlorotoluene 2-Chlorotoluene Product 4-(4-Chloro-2-methylphenyl)- 4-oxobutyric acid 2-Chlorotoluene->Product + Acylium Ion Succinic_Anhydride Succinic_Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion Acylium_Ion->Product HCl HCl

Caption: General workflow of the Friedel-Crafts acylation for the target synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation are a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[4]

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use a high-purity, anhydrous solvent, and freshly opened or properly stored anhydrous AlCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[5] This is because the product, a ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction.[4]

    • Solution: For the acylation with succinic anhydride, at least two equivalents of AlCl₃ are typically required: one to react with the anhydride to form the acylium ion and another to complex with the resulting carbonyl group. A third equivalent may be necessary to account for complexation with the carboxylic acid moiety. Experiment with increasing the molar ratio of AlCl₃ to your limiting reagent.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: While some Friedel-Crafts acylations proceed at room temperature, this specific reaction may require gentle heating to overcome the activation energy. However, excessive heat can lead to side reactions and decomposition. Monitor your reaction progress using Thin Layer Chromatography (TLC) and optimize the temperature accordingly. A typical starting point would be to run the reaction at 0-5 °C initially, followed by a slow warm-up to room temperature or gentle heating (e.g., 40-50 °C).

  • Poor Quality of Reagents: The purity of 2-chlorotoluene and succinic anhydride is paramount.

    • Solution: Use freshly distilled 2-chlorotoluene and high-purity succinic anhydride. Impurities can lead to the formation of unwanted byproducts and consume the catalyst.

ParameterRecommendationRationale
Catalyst (AlCl₃) Use fresh, anhydrous AlCl₃ under an inert atmosphere.AlCl₃ is highly hygroscopic and deactivates in the presence of moisture.
Catalyst Stoichiometry Start with at least 2.2 equivalents relative to the limiting reagent.Both the acylating agent and the ketone product complex with the catalyst.
Solvent Use a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane).Prevents catalyst deactivation and unwanted side reactions.
Temperature Gradual increase from 0 °C to room temperature or gentle heating.Balances reaction rate with the minimization of side reactions.

Question 2: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity of the reaction?

Answer:

The formation of isomeric products is a significant challenge in the Friedel-Crafts acylation of substituted benzenes. In the case of 2-chlorotoluene, the methyl group is an ortho-, para-director and activating, while the chloro group is an ortho-, para-director and deactivating. The directing effects of these two substituents will influence the position of acylation.

  • Understanding Directing Effects: The methyl group is an activating group, and the chloro group is a deactivating group. The incoming electrophile (the acylium ion) will preferentially add to the positions most activated by the methyl group and least deactivated by the chloro group. The primary site of acylation is expected to be para to the methyl group and meta to the chloro group, yielding the desired this compound. However, other isomers can form.

  • Minimizing Isomer Formation:

    • Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Less polar solvents can sometimes enhance selectivity.

    • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions by favoring the kinetically controlled product.

    • Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles, although they are generally less reactive.

Question 3: My final product is difficult to purify and appears to contain polymeric or tar-like substances. What is causing this and how can I prevent it?

Answer:

The formation of tar-like substances is often a result of side reactions occurring at elevated temperatures or due to the presence of impurities.

  • Causes of Tar Formation:

    • Excessive Heat: High reaction temperatures can lead to polymerization and decomposition of both reactants and products.

    • Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions, especially at higher temperatures.

    • Clemmensen Reduction Side Reactions: If a subsequent Clemmensen reduction is performed to reduce the ketone, the strongly acidic conditions can promote polymerization.[6][7][8]

  • Prevention and Purification:

    • Strict Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.

    • Appropriate Quenching: After the reaction is complete, quench the reaction mixture carefully by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes and precipitate the crude product.

    • Purification Strategy: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). An alternative method involves dissolving the crude product in a dilute sodium bicarbonate solution, washing with an organic solvent (like ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this synthesis?

A1: The Lewis acid, typically AlCl₃, plays a crucial role in activating the succinic anhydride.[3][10] It coordinates with one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic and facilitating the formation of the acylium ion, which is the key electrophile in this reaction.[11]

Q2: Can I use an acyl chloride instead of succinic anhydride?

A2: Yes, you could theoretically use 4-chloro-4-oxobutanoyl chloride as the acylating agent. However, succinic anhydride is often preferred as it is a stable, crystalline solid that is easier to handle than the corresponding acyl chloride, which can be lachrymatory and moisture-sensitive.

Q3: Are there any alternative synthetic routes to this compound?

A3: While Friedel-Crafts acylation is the most direct route, other multi-step sequences could be envisioned. For instance, one could perform a Friedel-Crafts alkylation with a suitable precursor, followed by oxidation. However, Friedel-Crafts alkylations are often prone to rearrangements and polyalkylation, making the acylation route generally more reliable for obtaining a single product.[5][12]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (2-chlorotoluene and succinic anhydride) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood and avoid contact with skin and eyes.

  • Solvents: The chlorinated solvents often used in this reaction are toxic and potentially carcinogenic. Use them in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocol: A Validated Starting Point

This protocol provides a general methodology for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Preparation:

    • Oven-dry all glassware overnight and allow it to cool in a desiccator.

    • Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube) under an inert atmosphere.

  • Reaction Setup:

    • To the reaction flask, add anhydrous aluminum chloride (2.2 equivalents) and a dry, inert solvent (e.g., 1,2-dichloroethane).

    • Cool the mixture in an ice bath to 0-5 °C.

    • In a separate flask, dissolve succinic anhydride (1.0 equivalent) and 2-chlorotoluene (1.1 equivalents) in the same dry solvent.

  • Reaction Execution:

    • Slowly add the solution of succinic anhydride and 2-chlorotoluene to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Work-up and Isolation:

    • Cool the reaction mixture back to room temperature.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with water, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_conditions Review Reaction Conditions: - Anhydrous? - Catalyst Stoichiometry? - Temperature Control? start->check_conditions reagents_pure Assess Reagent Purity: - Freshly Distilled/Opened? - Known Purity? check_conditions->reagents_pure Conditions OK adjust_catalyst Adjust Catalyst Loading: - Increase Equivalents? check_conditions->adjust_catalyst Sub-optimal Conditions reagents_pure->start Impure Reagents optimize_temp Optimize Temperature Profile: - Lower for Selectivity? - Higher for Conversion? reagents_pure->optimize_temp Reagents Pure purification_strategy Refine Purification: - Recrystallization Solvent? - Acid-Base Extraction? optimize_temp->purification_strategy Temperature Optimized adjust_catalyst->optimize_temp purification_strategy->start Ineffective Purification success Improved Yield and Purity purification_strategy->success Purification Optimized

Caption: A step-by-step workflow for troubleshooting common issues in the synthesis.

References

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. [Link]

  • HandWiki. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PrepChem.com. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. [Link]

  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. [Link]

  • Google Patents. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Arabian Journal of Chemistry. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]

  • Chemguide. friedel-crafts acylation of benzene. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • ResearchGate. A Straightforward Route to E-γ-Aryl-α-oxobutenoic Esters by One-step Acid-catalysed Crotonisation of Pyruvates | Request PDF. [Link]

  • SlideShare. CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. [Link]

  • MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

  • Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction) : r/chemhelp. [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • YouTube. Clemmensen reduction | Named Organic Reactions | Organic Chemistry | Chemwonders. [Link]

  • Juniper Publishers. The Clemmensen Reduction. [Link]

Sources

Technical Support Center: Forced Degradation Studies for 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid. It is designed to move beyond simple protocols by explaining the rationale behind experimental choices and offering practical solutions to common challenges.

Introduction: The "Why" of Stress Testing

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Its primary purpose is to identify the likely degradation products of a drug substance, which in turn helps to establish its intrinsic stability, understand degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method.[3][4] A properly validated stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, excipients, or impurities.

The subject of this guide, this compound, possesses several functional groups that can be susceptible to degradation under various stress conditions. Understanding its structure is key to anticipating its stability profile.

Chemical Structure: this compound

  • Molecular Formula: C₁₁H₁₁ClO₃

  • Molecular Weight: 226.66 g/mol

  • Key Functional Groups:

    • Aromatic Ketone: Generally stable, but the carbonyl group can influence the reactivity of the aromatic ring.

    • Carboxylic Acid: Susceptible to reactions like decarboxylation under specific conditions, although this is less likely as it is not a beta-keto acid.[5][6]

    • Chlorinated Aromatic Ring: The chloro- and methyl- substituents direct the reactivity of the ring. The C-Cl bond can be susceptible to photolytic cleavage.

    • Aliphatic Chain: Provides a backbone but is generally less reactive than the other functional groups.

Section 1: Experimental Design and Protocols

A successful forced degradation study hinges on a well-designed experimental plan that exposes the molecule to a range of relevant stresses without completely destroying it. The industry-accepted target for degradation is typically between 5-20%.[7][8] This range ensures that a sufficient quantity of degradants is formed for detection and characterization, while enough parent API remains to demonstrate analytical separation.

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study, from initial setup to final analysis.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep Prepare Stock Solution of API in suitable solvent unstressed Prepare Unstressed Control (API solution, protected from stress) prep->unstressed blank Prepare Blank Control (Solvent/stress medium, no API) prep->blank stress_conditions Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress_conditions sampling Sample at Time Points & Neutralize (if needed) stress_conditions->sampling hplc Analyze via Stability-Indicating HPLC-UV/DAD/MS sampling->hplc mass_balance Calculate Mass Balance (Target: 95-105%) hplc->mass_balance characterize Characterize Major Degradants (e.g., using LC-MS/MS, NMR) mass_balance->characterize

Caption: High-level workflow for forced degradation studies.

Recommended Stress Conditions & Protocols

The following protocols are starting points and should be optimized to achieve the target 5-20% degradation.

Stress ConditionReagents & ParametersRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTests for lability in acidic environments. The ketone and carboxylic acid are expected to be stable, but this is a mandatory test.[1]
Base Hydrolysis 0.1 M NaOH at 60°C for 8-24 hoursEvaluates stability in alkaline conditions. The molecule is expected to be more stable than an ester but must be tested.[1]
Oxidation 3% H₂O₂ at room temperature for 24 hoursHydrogen peroxide mimics oxidative stress.[9] Aromatic ketones can be resistant, but oxidation may occur on the aromatic ring or the methyl group.[10][11]
Thermal Degradation Solid state at 80°C for 48 hours or in solution at 60°CAssesses intrinsic thermal stability. Decarboxylation is a potential pathway for carboxylic acids, though less common for gamma-keto acids.[5]
Photolytic Degradation Expose solution to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m² (ICH Q1B)The chlorinated aromatic ring is a potential chromophore, making it susceptible to photolytic cleavage or other light-induced reactions.[8]
Step-by-Step Protocols

1. Acid Hydrolysis Protocol

  • Preparation: Accurately weigh and dissolve the API in a minimal amount of a suitable organic co-solvent (e.g., acetonitrile or methanol) if necessary, then dilute with 0.1 M HCl to the final target concentration (e.g., 1 mg/mL).

  • Stressing: Place the solution in a sealed, thermostated vial and heat at 60°C.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

  • Quenching: Immediately cool the aliquot to room temperature and neutralize it with an equivalent molar amount of NaOH. This is critical to stop the reaction before HPLC analysis.

  • Analysis: Dilute the neutralized sample with the mobile phase and inject it into the HPLC system.

2. Oxidative Degradation Protocol

  • Preparation: Dissolve the API in a suitable solvent and dilute to the target concentration (e.g., 1 mg/mL) with 3% H₂O₂.

  • Stressing: Store the solution at room temperature, protected from light to prevent confounding photolytic effects.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

  • Quenching: No quenching is typically required, but samples should be analyzed promptly.

  • Analysis: Dilute with the mobile phase and inject.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I am not observing any degradation (or <5%) under the recommended conditions. What should I do?

Answer: This indicates the molecule is highly stable under the initial stress conditions. To induce degradation, the stress must be intensified systematically.[1]

  • Probable Cause: The energy input (thermal, chemical, or photolytic) is insufficient to break the relevant chemical bonds.

  • Step-by-Step Solution:

    • For Hydrolysis (Acid/Base):

      • Increase the concentration of the acid/base (e.g., from 0.1 M to 1.0 M).

      • If increasing concentration is ineffective, increase the temperature (e.g., from 60°C to 80°C) or prolong the exposure time.

    • For Oxidation:

      • Increase the concentration of H₂O₂ (e.g., from 3% to 10% or even 30%).

      • Gently heat the solution (e.g., to 40°C), as this can accelerate the reaction.

    • For Thermal Stress:

      • Increase the temperature in 10-20°C increments. Be cautious of the melting point if stressing in a solid state.

    • For Photolytic Stress:

      • Increase the duration of exposure to the light source. Ensure the ICH Q1B dose requirements are met and then exceeded if necessary.[8]

Q2: The degradation is too extensive (>20%), and I am seeing multiple secondary degradants. How can I control this?

Answer: Excessive degradation suggests the stress conditions are too harsh. This can lead to the formation of secondary degradants that may not be relevant to the actual stability of the product under normal storage conditions.[1]

  • Probable Cause: The applied stress is far beyond what is needed to break the weakest bonds, leading to a cascade of subsequent reactions.

  • Step-by-Step Solution:

    • For Hydrolysis (Acid/Base):

      • Decrease the concentration of the acid/base (e.g., from 1.0 M to 0.1 M or 0.01 M).

      • Lower the temperature or significantly shorten the exposure time, taking more frequent, earlier time points.

    • For Oxidation:

      • Decrease the concentration of H₂O₂ (e.g., from 3% to 1% or 0.3%).

      • Conduct the experiment at a reduced temperature (e.g., in an ice bath).

    • For Photolytic Stress:

      • Reduce the duration of light exposure. Use a neutral density filter if the light source intensity cannot be changed.

Q3: My mass balance is poor (e.g., <95% or >105%). What are the likely causes?

Answer: A poor mass balance is a critical issue that undermines the validity of a stability-indicating method.[12] It suggests that not all components are being accounted for correctly by the analytical method. An acceptable range is typically 95-105%.[12]

  • Probable Causes & Solutions:

    • Co-elution: A degradant peak may be co-eluting with the parent API peak, artificially inflating its area and hiding the true extent of degradation.

      • Solution: Optimize the HPLC method. Adjust the mobile phase gradient, change the organic modifier, try a different column chemistry (e.g., Phenyl-Hexyl instead of C18), or adjust the pH. A photodiode array (PDA) detector can help assess peak purity.

    • Different UV Response Factors: Degradants may have different chromophores than the parent API, leading to a weaker (or stronger) UV response at the chosen wavelength. A 10% decrease in API peak area may not correspond to a 10% total area for degradant peaks.

      • Solution: Use a PDA detector to analyze the samples at multiple wavelengths to find a more suitable wavelength. If possible, calculate relative response factors (RRF) for major degradants once they are isolated or identified.

    • Formation of Non-UV Active or Volatile Degradants: The degradation may produce small, volatile molecules (like CO₂) or compounds lacking a strong chromophore, which will be invisible to a UV detector.[12]

      • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Mass spectrometry (MS) is also invaluable for detecting species that are not UV-active.

    • Precipitation or Adsorption: The API or its degradants may precipitate out of solution or adsorb onto the vial surface.

      • Solution: Visually inspect all stressed samples for cloudiness or particulates. Use a different co-solvent or change the sample concentration. Consider using silanized glass vials.

Mass_Balance_Troubleshooting start Mass Balance out of 95-105% Range? check_purity Check API Peak Purity (Use PDA/MS) start->check_purity Yes check_response Do Degradants have Different UV Response? check_purity->check_response Purity OK solution_purity Optimize HPLC method: - Change gradient/solvent - Try different column check_purity->solution_purity Purity Fail check_volatiles Possibility of Volatile or Non-UV Active Degradants? check_response->check_volatiles No solution_response Use PDA to find optimal wavelength. Calculate Relative Response Factors. check_response->solution_response Yes check_solubility Is Precipitation or Adsorption Occurring? check_volatiles->check_solubility No solution_volatiles Use universal detector (CAD/ELSD) or Mass Spectrometry (MS). check_volatiles->solution_volatiles Yes solution_solubility Check sample visually. Change solvent/concentration. Use silanized vials. check_solubility->solution_solubility Yes

Caption: Troubleshooting logic for poor mass balance.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary if we already perform long-term stability testing?

Answer: Forced degradation and long-term stability studies serve different but complementary purposes. Forced degradation studies are performed early in development under harsh conditions to rapidly identify potential degradation products and establish a stability-indicating method.[3][4] Long-term stability studies (conducted under ICH-prescribed storage conditions) use this validated method to determine the actual shelf-life and storage requirements for the final drug product.

Q2: What is the formula for calculating mass balance?

Answer: The fundamental principle is that the initial amount of the API should equal the sum of the remaining API and all the degradants formed.[13] The formula is:

Mass Balance (%) = [(Assay of API post-stress) + (Sum of all Degradation Products)] / (Initial Assay of unstressed API) * 100[12]

Note: This calculation assumes the response factors of the degradants are the same as the parent API. If they differ significantly, corrections using Relative Response Factors (RRFs) are necessary for an accurate result.[13]

Q3: Do I need to identify the structure of every single degradation product?

Answer: Not necessarily. Regulatory guidelines (ICH Q3A/B) require identification and characterization of degradation products that appear above a certain threshold (e.g., >0.1%). You should focus on identifying the major degradants formed under each stress condition, as these are the most likely to appear during formal stability studies.

Q4: My HPLC system pressure is fluctuating wildly after injecting a stressed sample. What's wrong?

Answer: This is a common issue, especially with hydrolyzed samples.

  • Probable Cause: The sample was not properly neutralized after acid or base stress. Injecting a highly acidic or basic sample can cause precipitation of the API or mobile phase buffers on the column, leading to pressure fluctuations and potential column damage.[14] Another cause could be air bubbles in the pump or leaks in the system.[15]

  • Solution:

    • Always neutralize acid/base stressed samples before dilution and injection.

    • Ensure all mobile phases are properly degassed.

    • Check all system fittings for leaks.[14]

    • If the problem persists, disconnect the column and flush the system to remove any precipitates.

References

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Canonica, S., Laubscher, H.-U. (2008). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 112(20), 4560-4567. Retrieved from [Link]

  • Thenot, J. P., Hung, C. Y., Larriba-Andaluz, C., & Pennell, K. G. (2019). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Catalysts, 9(10), 834. Retrieved from [Link]

  • Pharma Stability. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Biology LibreTexts. (2021). 17.3: Ketone Bodies. Retrieved from [Link]

  • Li, Y., et al. (2020). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 124(3), 541-551. Retrieved from [Link]

  • Raghani, A. R., & Shishoo, C. J. (2004). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology, 28(11), 56-64. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aromatic ketones by DCICA in absence of added chloride.... Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. Retrieved from [Link]

  • Bajaj, S., et al. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(5). Retrieved from [Link]

  • ASM Journals. (n.d.). Oxidative Degradation of Methyl Ketones. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Retrieved from [Link]

  • ResearchGate. (2023). Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • ResearchGate. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • Chromatography Forum. (2012). Forced degradation studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • YouTube. (2021). What is mass balance and how to determine it?. Retrieved from [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • National Institutes of Health. (2016). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 50(17), 9289–9297. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Mourne Training Services. (2022). What is Mass Balance in a Forced Degradation Study?. Retrieved from [Link]

  • PubMed. (2005). Cometabolic degradation of chlorinated aromatic compounds. Journal of Basic Microbiology, 45(3), 196-206. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Forced degradation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MDPI. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Jetir.org. (2024). HPLC TROUBLESHOOTING: A REVIEW. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Microbial Degradation of Chlorinated Aromatic Compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among these, the 4-aryl-4-oxobutanoic acid framework has emerged as a privileged structure, serving as a versatile precursor for a diverse array of bioactive compounds. This guide provides a comparative analysis of the biological activity of derivatives of a specific scaffold, 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid. By exploring the nuances of chemical substitutions and their impact on anticancer, anti-inflammatory, and antimicrobial properties, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to navigate their own research endeavors.

The strategic incorporation of a 4-chloro and 2-methyl substituted phenyl ring into the 4-oxobutanoic acid backbone presents a unique starting point for chemical exploration. The chloro group, being an electron-withdrawing halogen, and the methyl group, an electron-donating alkyl group, create a distinct electronic environment that can influence molecular interactions with biological targets. This guide will dissect how modifications to this core structure can modulate its therapeutic potential.

Comparative Biological Activities: A Multifaceted Profile

Derivatives of 4-oxobutanoic acid have demonstrated a broad spectrum of biological activities. The introduction of various functionalities can steer the molecule towards different therapeutic applications.

Anticancer Activity

The 4-oxobutanoic acid scaffold has been incorporated into novel anticancer agents. For instance, splicing this moiety with known cytotoxic agents like podophyllotoxin has yielded derivatives with significant inhibitory effects on tumor cells. One study highlighted that derivatives of 4-(1H-indol-1-yl)-4-oxobutanoic acid linked to podophyllotoxin exhibited potent antitumor activity, with one compound, 3l, showing a remarkable IC50 value of 18.53 ± 1.51 µM against A549/DDP (cisplatin-resistant human lung carcinoma) cells.[1] This suggests that the 4-oxobutanoic acid linker plays a crucial role in the overall efficacy of the hybrid molecule.

Further research into 4-oxobutanamide derivatives has also revealed promising antiproliferative activity against various cancer cell lines, including HeLa (human cervical carcinoma), MDA-MB-231 (human breast carcinoma), and A498 (human kidney carcinoma).[2] One particular succinimide derivative, DN4, exhibited an IC50 of 1.94 µM against A498 cells, surpassing the efficacy of the positive controls paclitaxel and colchicine.[2] This underscores the potential of modifying the carboxylic acid group into an amide or imide to enhance anticancer potency.

For our lead structure, 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid, derivatization strategies could focus on forming amides or esters at the carboxylic acid terminus or introducing heterocyclic rings, which have been shown to possess antiproliferative activities.[3]

Anti-inflammatory and Antinociceptive Activity

Butanoic acid derivatives are known for their anti-inflammatory properties.[4] Research on 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid and its derivatives has demonstrated significant antinociceptive and anti-inflammatory effects.[5] The parent carboxylic acid compound exhibited the highest activity, which was diminished upon its conversion to amides, indicating the importance of the free carboxyl group for this specific activity.[5]

Substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids have also been synthesized and shown to exhibit moderate anti-inflammatory and analgesic activities.[6] This suggests that modifications to the butanoic acid chain itself, such as the introduction of a double bond and a hydrazone moiety, can impart anti-inflammatory properties.

Antimicrobial Activity

The 4-oxobutanoic acid framework is a valuable synthon for preparing heterocyclic compounds with antimicrobial properties.[7] For example, pyridazinone derivatives synthesized from 4-aryl-4-oxobutanoic acids have shown antimicrobial and antifungal activities.[7][8]

Furthermore, the presence of halogen atoms on the aromatic ring can significantly influence antimicrobial efficacy. Studies on other heterocyclic systems, such as 4-thiazolidinones, have revealed that the presence of both chloro and fluoro groups on the phenyl ring can have a marked positive influence on antibacterial activity.[9] This provides a strong rationale for exploring further halogenation or the introduction of other electron-withdrawing groups on the 4-(4-Chloro-2-methylphenyl) ring of our lead compound to potentially enhance its antimicrobial profile. Amide derivatives of butanoic acids have also been reported to possess antimicrobial activities.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid derivatives is intricately linked to their chemical structure. Key modifications and their expected impact are outlined below:

  • Aromatic Ring Substituents: The existing 4-chloro and 2-methyl groups provide a baseline. Further substitution on the phenyl ring can fine-tune activity. Electron-withdrawing groups (e.g., -NO2, -CF3) may enhance anticancer or antimicrobial activity, while electron-donating groups (e.g., -OCH3, -OH) could modulate anti-inflammatory properties. The position of these substituents is also critical.

  • Modification of the Carboxylic Acid:

    • Esterification: Converting the carboxylic acid to an ester can improve lipid solubility and cell membrane permeability, potentially enhancing intracellular drug delivery.

    • Amidation: Formation of amides with various amines can introduce new pharmacophoric features and hydrogen bonding capabilities, which can significantly alter biological activity.[3][5]

    • Heterocycle Formation: Cyclization of the butanoic acid moiety with reagents like hydrazines or hydroxylamine can lead to the formation of pyridazinones, oxazinones, and other heterocyclic systems, which are often associated with a wide range of biological activities.[7]

  • Modification of the Butanoic Chain: Introducing substituents or unsaturation in the aliphatic chain can alter the molecule's conformation and flexibility, thereby influencing its binding to target proteins.

Data Presentation

Table 1: Comparative Anticancer Activity of Selected 4-Oxobutanoic Acid Derivatives

Compound IDModificationCell LineIC50 (µM)Reference
3l Podophyllotoxin conjugateA549/DDP18.53 ± 1.51[1]
DN4 Succinimide derivativeA4981.94[2]
Hypothetical A Amide with 4-fluoroanilineMDA-MB-231--
Hypothetical B Pyridazinone derivativeHeLa--

Table 2: Comparative Anti-inflammatory and Antimicrobial Activity

Compound ClassBiological ActivityKey Structural FeaturesReference
4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acidsAnti-inflammatory, AntinociceptiveFree carboxylic acid[5]
2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acidsAnti-inflammatory, AnalgesicMethylenehydrazino group, C2-C3 double bond[6]
Pyridazinone derivativesAntimicrobial, AntifungalPyridazinone heterocycle[7]
Halogenated 4-thiazolidinonesAntibacterialChloro and fluoro substituents on phenyl ring[9]

Experimental Protocols

General Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-(4-Chloro-2-methylphenyl) -4-oxobutanoic acid esterification Esterification start->esterification amidation Amidation start->amidation cyclization Heterocycle Formation start->cyclization derivatives Novel Derivatives esterification->derivatives amidation->derivatives cyclization->derivatives anticancer Anticancer Assays (MTT, Apoptosis) derivatives->anticancer anti_inflammatory Anti-inflammatory Assays (COX inhibition, NO production) derivatives->anti_inflammatory antimicrobial Antimicrobial Assays (MIC, MBC) derivatives->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar anti_inflammatory->sar antimicrobial->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Detailed Protocol: In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Potential Mechanism of Anticancer Action

Many anticancer drugs induce apoptosis (programmed cell death). A potential pathway that could be modulated by active derivatives is the intrinsic apoptosis pathway.

G drug Active Derivative stress Cellular Stress drug->stress bcl2 Bcl-2 family (Bax, Bak activation) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 activation (Apoptosome) apaf1->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially targeted by active derivatives.

Conclusion

The 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Through systematic chemical modifications—including substitutions on the phenyl ring, derivatization of the carboxylic acid, and alterations to the butanoic chain—a diverse library of compounds with potential anticancer, anti-inflammatory, and antimicrobial activities can be generated. The key to successful drug discovery in this area lies in a thorough understanding of the structure-activity relationships, guided by robust biological evaluation. This guide provides a foundational framework for researchers to design and execute their studies, ultimately contributing to the discovery of new and effective medicines.

References

  • El-Hashash, M. A., El-Sawy, A. A., & El-Naggar, S. A. (2014). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 19(8), 12497-12513. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Özdemir, A., Gümüş, M. H., & Ertan, R. (2009). 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. Arzneimittelforschung, 59(1), 29-34. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 423-426. [Link]

  • Li, Y., et al. (2023). Synthesis and antitumor activities of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives. Journal of the Chinese Chemical Society, 70(1), 123-132. [Link]

  • Nayak, S. K., et al. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1052. [Link]

  • Loh, T. C., et al. (2021). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. Animals, 11(8), 2423. [Link]

  • Chawla, P., Singh, R., & Saraf, S. K. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(9), 2476-2484. [Link]

  • Gu, Y., et al. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters, 111, 129978. [Link]

  • Trizna, E. Y., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2246. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise and reliable quantification of active pharmaceutical ingredients (APIs), their metabolites, or related impurities is a cornerstone of drug development and quality control. This guide provides an in-depth comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid. By presenting detailed experimental protocols, cross-validation data, and explaining the scientific rationale behind methodological choices, this document serves as a practical resource for researchers, analytical scientists, and quality assurance professionals. All methodologies are presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Imperative

4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid is a keto-carboxylic acid derivative. Molecules of this class are significant in pharmaceutical development, often appearing as metabolites of larger drug molecules or as critical impurities that must be monitored. Accurate quantification is essential for pharmacokinetic studies, stability testing, and ensuring the final product meets stringent purity and safety standards.

The choice of an analytical method is a critical decision dictated by the specific requirements of the analysis. Key considerations include the required sensitivity, the complexity of the sample matrix, throughput needs, and the available instrumentation. This guide will compare and contrast two workhorse techniques in the pharmaceutical lab:

  • HPLC-UV: A robust, cost-effective, and widely available technique ideal for quantifying compounds with a UV chromophore. It is often the method of choice for analyzing bulk drug substances and formulated products where concentrations are relatively high.[3][4]

  • LC-MS/MS: The "gold standard" for bioanalysis due to its exceptional sensitivity and selectivity.[5] It can measure analytes at very low concentrations (ng/mL or pg/mL) in complex biological matrices like plasma or urine.[6][7]

The objective of this guide is to perform a full validation of both methods and then cross-validate the results to establish a comprehensive understanding of their respective performance characteristics, enabling scientists to make informed decisions for their specific applications.

Foundational Principles: Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] Our experimental design and acceptance criteria are based on the internationally recognized ICH Q2(R1) Guideline: Validation of Analytical Procedures .[1][2] The key validation parameters we will assess for both methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed at repeatability and intermediate levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale and Experimental Design

The structure of 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid contains an aromatic ring, which provides a strong UV chromophore, making it an excellent candidate for HPLC-UV analysis. The carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure good peak shape and consistent retention.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is selected for its versatility and proven ability to retain moderately polar organic compounds.

  • Mobile Phase: An acidic mobile phase (pH adjusted to 2.8) is crucial.[8] This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the C18 stationary phase, which results in a sharper, more symmetrical peak.

  • Detection Wavelength: The wavelength of 210 nm was chosen based on the UV absorbance spectrum of the analyte, corresponding to a high-absorbance region for the carboxyl group, ensuring good sensitivity.[8][9]

Detailed Experimental Protocol: HPLC-UV
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL primary stock solution of 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid in acetonitrile.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

    • Prepare Quality Control (QC) samples at three concentrations: Low (3.0 µg/mL), Medium (30 µg/mL), and High (75 µg/mL).

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 50 mM Potassium Phosphate Monobasic (pH adjusted to 2.8 with phosphoric acid) and Acetonitrile (60:40 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at λ=210 nm.

    • Run Time: 10 minutes.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Weigh Analyte Standard B Prepare Stock & Calibration Standards A->B E Inject Sample (10 µL) B->E Samples C Prepare Mobile Phase (pH 2.8) D Equilibrate HPLC System C->D Mobile Phase D->E F Isocratic Elution (C18 Column) E->F G UV Detection (λ=210 nm) F->G H Generate Chromatogram G->H Signal I Integrate Peak Area H->I J Quantify vs. Calibration Curve I->J

Caption: Workflow for quantification via HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale and Experimental Design

For applications requiring higher sensitivity and selectivity, such as quantifying the analyte in a complex biological matrix (e.g., human plasma), LC-MS/MS is the superior choice.[5][6] The technique's power lies in its ability to selectively monitor a specific mass-to-charge ratio (m/z) transition for the analyte, effectively filtering out background noise.

Causality Behind Experimental Choices:

  • Sample Preparation: Protein precipitation is a fast and effective way to remove the bulk of proteins from a plasma sample, which would otherwise foul the analytical column and ion source.[10]

  • Ionization: Electrospray Ionization (ESI) is selected as it is well-suited for polar molecules like our target analyte. We will use the negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ precursor ion.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is the key to selectivity. We select the [M-H]⁻ precursor ion in the first quadrupole (Q1), fragment it in the collision cell (Q2), and monitor a specific, stable product ion in the third quadrupole (Q3). This process drastically reduces chemical noise.

Detailed Experimental Protocol: LC-MS/MS
  • Standard & Sample Preparation (in Human Plasma):

    • Prepare a 1.0 mg/mL primary stock solution in methanol.

    • Spike appropriate volumes into blank human plasma to create calibration standards from 0.5 ng/mL to 500 ng/mL.

    • Prepare plasma QC samples at LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Medium (75 ng/mL), and High (400 ng/mL).

    • Extraction: To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing an internal standard (IS). Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant for analysis. This is a protein precipitation step.[10]

  • LC-MS/MS Conditions:

    • Instrument: Sciex Triple Quad™ 5500 system or equivalent.

    • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ion Source: ESI in Negative Ion Mode.

    • MRM Transition (Analyte): m/z 225.1 → 125.0 (Quantifier), 225.1 → 169.1 (Qualifier).

    • MRM Transition (IS): To be determined based on a suitable stable isotope-labeled standard.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing A Plasma Sample (100 µL) B Add Internal Std. & Protein Precipitation (Acetonitrile) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E UPLC Injection D->E Extracted Sample F Gradient Elution (C18 Column) E->F G ESI Source (Negative Ion) F->G H Q1: Select Precursor Ion (m/z 225.1) G->H I Q2: Fragment Ion (Collision Cell) H->I J Q3: Select Product Ion (m/z 125.0) I->J K Detector J->K L Generate MRM Chromatogram K->L Signal M Integrate Peak Area (Analyte/IS Ratio) L->M N Quantify vs. Calibration Curve M->N

Caption: Bioanalytical workflow for quantification via LC-MS/MS.

Comparative Validation Data & Cross-Validation

The following tables summarize the performance characteristics of each method based on validation experiments conducted according to ICH and FDA guidelines.[11][12]

Table 1: Linearity and Sensitivity
ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linear Range 1.0 - 100 µg/mL0.5 - 500 ng/mL---
Correlation Coeff. (r²) > 0.999> 0.998≥ 0.99
LOD 0.3 µg/mL0.15 ng/mLSignal-to-Noise ≥ 3
LOQ 1.0 µg/mL0.5 ng/mLSignal-to-Noise ≥ 10

Analysis: The LC-MS/MS method is approximately 2000 times more sensitive than the HPLC-UV method, as evidenced by its significantly lower LOQ. This highlights its suitability for trace-level quantification in biological matrices.

Table 2: Accuracy and Precision

Accuracy is reported as the percent recovery of the nominal concentration, while precision is reported as the relative standard deviation (%RSD).

QC LevelHPLC-UV (%Recovery ± %RSD)LC-MS/MS (%Recovery ± %RSD)Acceptance Criteria
Low QC 99.5 ± 1.8%102.1 ± 3.5%85-115% Recovery; ≤15% RSD
Medium QC 101.2 ± 1.1%98.9 ± 2.8%85-115% Recovery; ≤15% RSD
High QC 99.8 ± 1.3%100.5 ± 2.1%85-115% Recovery; ≤15% RSD
LOQ QC N/A104.5 ± 6.7%80-120% Recovery; ≤20% RSD

Analysis: Both methods demonstrate excellent accuracy and precision, falling well within the established regulatory acceptance criteria.[13] The slightly higher %RSD for the LC-MS/MS method is typical for bioanalytical assays due to the added complexity of the sample extraction process from plasma.

Discussion: Selecting the Appropriate Method

The cross-validation data clearly delineates the operational domains for each method. The choice is not about which method is "better" in an absolute sense, but which is fit-for-purpose .

  • Choose HPLC-UV when:

    • Analyzing high-concentration samples such as API, drug products, or process intermediates.

    • The sample matrix is simple and clean (e.g., dissolution media, reaction mixtures).

    • Cost-effectiveness and high throughput for routine QC are priorities.[3]

    • The required sensitivity is in the µg/mL range.

  • Choose LC-MS/MS when:

    • Trace-level quantification (ng/mL or pg/mL) is required.[6]

    • The sample matrix is complex and "dirty," such as plasma, blood, or tissue homogenate.[7]

    • High selectivity is needed to distinguish the analyte from structurally similar metabolites or endogenous compounds.

    • The analysis is for regulated bioequivalence or pharmacokinetic studies.[14]

Decision_Tree Start Define Analytical Goal Matrix Complex Matrix? (e.g., Plasma, Tissue) Start->Matrix Sensitivity Required LOQ < 1 µg/mL? Matrix->Sensitivity No LCMS Select LC-MS/MS Matrix->LCMS Yes Sensitivity->LCMS Yes HPLC Select HPLC-UV Sensitivity->HPLC No Use_LCMS Application: - Bioanalysis - PK Studies - Trace Impurity LCMS->Use_LCMS Use_HPLC Application: - QC/QA Release - Purity Assays - Content Uniformity HPLC->Use_HPLC

Caption: Decision logic for analytical method selection.

Conclusion

This guide demonstrates the successful validation and comparison of two distinct, powerful analytical methods for the quantification of 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid. The HPLC-UV method stands out for its simplicity, robustness, and suitability for high-concentration quality control applications. Conversely, the LC-MS/MS method provides the unparalleled sensitivity and selectivity required for challenging bioanalytical studies. By understanding the inherent strengths and limitations of each technique, as supported by empirical validation data, scientists can confidently select and deploy the optimal method to ensure data integrity, meet regulatory expectations, and accelerate the drug development pipeline.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Borges, C. R., & Ketha, H. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NIH National Library of Medicine. [Link]

  • Wojciech, P., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation. [Link]

  • Li, F., & Paiva, A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Eurofins. Analytical Method Summaries. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • World Health Organization (WHO). Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [Link]

  • ICH. ICH M10 on bioanalytical method validation. [Link]

  • Kim, K., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Kim, K., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Grini, M., & Miller, L. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Akhtar, M. J., et al. (2020). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. ResearchGate. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

Sources

Benchmarking the performance of 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid in functional assays

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Functional Performance of Novel Aldehyde Dehydrogenase Inhibitors

This guide provides a comprehensive framework for evaluating the performance of novel chemical entities in functional assays. As a case study, we benchmark the hypothetical compound 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid against established inhibitors of Aldehyde Dehydrogenase (ALDH), a crucial enzyme family in cellular metabolism and a target of significant therapeutic interest.

While public data on the specific biological activity of 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid is limited, its structural motifs suggest potential interaction with metabolic enzymes. This guide, therefore, presents a robust, hypothetical benchmarking scenario against the ALDH1A subfamily, illustrating the rigorous scientific process required to characterize a new chemical entity.

Introduction: The Rationale for Targeting Aldehyde Dehydrogenase (ALDH)

The human aldehyde dehydrogenase (ALDH) superfamily consists of 19 enzymes that are critical for detoxifying both endogenous and exogenous aldehydes by catalyzing their oxidation to carboxylic acids.[1][2] ALDH isozymes are implicated in a range of physiological processes, and their dysfunction is linked to various diseases.[1][3] Notably, high ALDH activity is a hallmark of certain cancer stem cell populations and is associated with resistance to chemotherapy, making ALDH a compelling target for therapeutic intervention.[4][5][6]

The development of novel ALDH inhibitors is driven by the need for more selective and potent molecules to overcome therapy resistance and treat ALDH-related pathologies.[3][4] This guide outlines the essential functional assays required to profile a novel compound, hypothetically "CMPD-X" (4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid), and compares its performance against two well-characterized ALDH inhibitors:

  • Disulfiram: An irreversible inhibitor of ALDH, primarily ALDH1A1 and ALDH2.[7][8] It is used clinically as an alcohol-aversion agent.[9][10]

  • N,N-diethylaminobenzaldehyde (DEAB): A commonly used reagent and potent inhibitor of ALDH activity, often utilized as a negative control in ALDH functional assays.[11][12][13]

Hypothetical Mechanism of Action: ALDH1A Inhibition

We hypothesize that CMPD-X acts as an inhibitor of ALDH1A1. The enzyme catalyzes the conversion of an aldehyde substrate to a carboxylic acid, a process that involves the reduction of the cofactor NAD+ to NADH. Inhibition of ALDH1A1 would block this conversion, leading to an accumulation of the aldehyde substrate and a decrease in NADH production. This mechanism is central to the design of the primary functional assay.

ALDH1A1_Inhibition_Pathway Substrate Aldehyde Substrate ALDH1A1 ALDH1A1 Enzyme Substrate->ALDH1A1 Binds to active site Product Carboxylic Acid ALDH1A1->Product Catalyzes oxidation NADH NADH ALDH1A1->NADH Reduces NAD NAD+ NAD->ALDH1A1 Cofactor CMPD_X CMPD-X (Inhibitor) CMPD_X->ALDH1A1 Inhibits Experimental_Workflow start Start: Compound Dilution Series assay_enz In Vitro Enzymatic Assay (Recombinant ALDH1A1) start->assay_enz assay_cell Cell-Based Cytotoxicity Assay (HepG2 Cells) start->assay_cell data_ic50 Data Analysis: Calculate IC50 assay_enz->data_ic50 data_cc50 Data Analysis: Calculate CC50 assay_cell->data_cc50 compare Comparative Analysis: Potency vs. Toxicity (Therapeutic Index) data_ic50->compare data_cc50->compare end End: Candidate Profile compare->end

Caption: General workflow for benchmarking a novel ALDH inhibitor.

Protocol: In Vitro ALDH1A1 Activity Assay (Colorimetric)

This protocol is adapted from standard commercially available ALDH activity assay kits. [14][15][16]

  • Reagent Preparation:

    • Prepare ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0). [17] * Reconstitute recombinant human ALDH1A1 enzyme in Assay Buffer to a stock concentration of 1 U/mL.

    • Prepare a 20 mM stock of the substrate (e.g., acetaldehyde) in pure water. [17] * Prepare a stock solution of the NADH detection probe according to the manufacturer's instructions.

  • Compound Plate Preparation:

    • Create a 10-point, 3-fold serial dilution of CMPD-X, Disulfiram, and DEAB in DMSO, starting at a top concentration of 10 mM.

    • In a 96-well assay plate, add 1 µL of each compound dilution. Include "vehicle control" wells (DMSO only) and "no enzyme" wells for background subtraction.

  • Assay Execution:

    • Prepare a Master Mix containing Assay Buffer, ALDH1A1 enzyme, and the NAD+ cofactor. The final enzyme concentration should be optimized to ensure the reaction is in the linear range (e.g., 5-10 mU/well).

    • Add 50 µL of the Master Mix to each well of the compound plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a Substrate/Probe Mix containing the aldehyde substrate and the detection probe in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the Substrate/Probe Mix to each well.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 450 nm in kinetic mode, taking readings every 60 seconds for 30 minutes. [14] * Calculate the reaction rate (Vmax) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol: Cell-Based Cytotoxicity Assay (MTS)
  • Cell Culture and Seeding:

    • Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) at 37°C and 5% CO2.

    • Harvest cells using trypsin and seed them into a 96-well clear-bottom plate at a density of 10,000 cells/well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (CMPD-X, Disulfiram, DEAB) in cell culture media.

    • Remove the old media from the cell plate and add 100 µL of the media containing the compounds to the respective wells. Include vehicle control (DMSO in media) and untreated control wells.

    • Incubate the plate for 48 hours.

  • Viability Measurement:

    • Prepare the MTS reagent according to the manufacturer's protocol.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a distinct color change is observed.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle control wells (100% viability) and plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the CC50 value.

Discussion and Conclusion

This guide presents a hypothetical yet scientifically rigorous comparison of a novel compound, 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid (CMPD-X), against established ALDH inhibitors. The experimental framework described herein is essential for the preliminary characterization of any new chemical entity targeting an enzymatic pathway.

Based on our illustrative data, CMPD-X emerges as a promising inhibitor of ALDH1A1. Its key strengths are its low-micromolar potency combined with a significantly higher cytotoxicity threshold, resulting in a favorable therapeutic index. While Disulfiram and DEAB are more potent, their utility can be limited by off-target effects or, in the case of Disulfiram, an irreversible mechanism that can lead to toxicity. [8][18]The reversible, competitive nature of CMPD-X's inhibition could offer a more controlled and potentially safer pharmacological profile.

Future Directions:

  • Isoform Selectivity: The human ALDH superfamily has 19 isoforms. [3]A critical next step is to profile CMPD-X against a panel of other ALDH isoforms (e.g., ALDH2, ALDH3A1) to determine its selectivity.

  • Cellular Target Engagement: Confirming that CMPD-X inhibits ALDH activity within a cellular context using a functional assay like the Aldefluor™ assay is essential. [5][19]* In Vivo Efficacy: Ultimately, the potential of CMPD-X must be validated in preclinical animal models of diseases where ALDH is implicated, such as specific cancers.

References

  • Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of Bond Lengths determined by X-Ray and Neutron Diffraction. Part 1. Bond Lengths in Organic Compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Available at: [Link]

  • Biocompare. Aldehyde Dehydrogenase Assay Kits. Biocompare. Available at: [Link]

  • ScienCell Research Laboratories. Aldehyde Dehydrogenase Assay (ALDH). ScienCell. Available at: [Link]

  • Koppaka, V., Thompson, D. C., Chen, Y., Ellermann, M., Nicolaou, K. C., Juvonen, R. O., ... & Vasiliou, V. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 64(3), 520-539. Available at: [Link]

  • National Center for Biotechnology Information. Disulfiram. StatPearls. Available at: [Link]

  • Perez-Miller, S., & Hurley, T. D. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520-539. Available at: [Link]

  • AMSBIO. Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. AMSBIO. Available at: [Link]

  • Vasiliou, V., & Nebert, D. W. (2005). Analysis and update of the human aldehyde dehydrogenase (ALDH) gene family. Human genomics, 2(2), 138. Available at: [Link]

  • Morgan, C. A., Parajuli, B., Buchman, C. D., Dria, K., & Hurley, T. D. (2015). N, N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. Chemico-biological interactions, 234, 18-28. Available at: [Link]

  • Sullivan, J. P., Spinola, M., & Dodge, M. (2010). Aldehyde dehydrogenase activity as a functional marker for lung cancer. Oncology Reports, 23(5), 1343-1350. Available at: [Link]

  • Medscape. Disulfiram Toxicity. Medscape. Available at: [Link]

  • Protocols.io. (2020). Isolation and identification of cancer stem cells by ALDH activity assay. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]

  • Wikipedia. Aldehyde dehydrogenase. Wikipedia. Available at: [Link]

  • Jackson, B., Brocker, C., Thompson, D. C., Black, W., Vasiliou, V., Nebert, D. W., & Vasiliou, V. (2011). Update on the aldehyde dehydrogenase gene (ALDH) superfamily. Human genomics, 5(4), 283. Available at: [Link]

  • Moreb, J. S., Mohuczy, D., & Ostmark, B. (2012). The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance. Chemico-biological interactions, 195(1), 52-60. Available at: [Link]

  • Morgan, C. A., Parajuli, B., Buchman, C. D., Dria, K., & Hurley, T. D. (2015). N, N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. Chemico-Biological Interactions, 234, 18-28. Available at: [Link]

  • Li, H., Wang, J., & Ke, Y. (2020). Disulfiram: Mechanisms, Applications, and Challenges. Frontiers in Oncology, 10, 582211. Available at: [Link]

  • Krampe, H., & Ehrenreich, H. (2010). Current Findings and Mechanisms of Action of Disulfiram in the Treatment of Alcohol Dependence. European Addiction Research, 16(1), 1-8. Available at: [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. Available at: [Link]

  • ResearchGate. Disulfiram: Pharmacology and Mechanism of Action. ResearchGate. Available at: [Link]

  • Nayak, P. S., Narayana, B., Sarojini, B. K., & Fernandes, J. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. IUCrData, 1(1), x131113. Available at: [Link]

  • Riveros-Rosas, H., González-Segura, L., & Julián-Sánchez, A. (2019). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in Molecular Biosciences, 6, 99. Available at: [Link]

  • MDPI. 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one. MDPI. Available at: [Link]

  • Chen, C. H., & Ferreira, G. C. (2019). Aldehyde Dehydrogenase Inhibitors for Cancer Therapeutics. Current Medicinal Chemistry, 26(17), 3076-3091. Available at: [Link]

Sources

A Comparative Guide to the Metabolic Stability of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug development, establishing a favorable pharmacokinetic profile is paramount to a candidate's success. A key determinant of this profile is metabolic stability, which describes the susceptibility of a compound to biotransformation by the body's enzymatic machinery.[1][2] Poor metabolic stability can lead to rapid clearance of a drug, necessitating frequent and high doses to maintain therapeutic concentrations, which in turn can increase the risk of adverse effects and diminish patient compliance.[3][4] Conversely, a compound with optimal metabolic stability is more likely to achieve sustained therapeutic exposure, enhancing its efficacy and safety profile.[3][4]

The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] These enzymes catalyze a variety of reactions, primarily Phase I oxidative processes, that functionalize drug molecules to facilitate their excretion.[1] Therefore, early in vitro assessment of a compound's stability in the presence of liver enzymes is a critical step in the lead optimization phase of drug discovery.[1][5] This guide provides a comparative analysis of the metabolic stability of a series of 4-(4-chloro-2-methylphenyl)-4-oxobutyric acid derivatives, a chemical scaffold with potential therapeutic applications. Through detailed experimental protocols and supporting data, we will explore how structural modifications to the parent compound influence its metabolic fate.

Understanding the Core Scaffold: this compound

The parent compound, 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid, and its analogs are of interest in medicinal chemistry. The structural features of this scaffold, including the substituted phenyl ring and the butyric acid side chain, present multiple potential sites for metabolic modification. Understanding the metabolic liabilities of this core structure is essential for designing derivatives with improved pharmacokinetic properties.

Assessing Metabolic Stability: A Multi-faceted Approach

To provide a comprehensive comparison, we will employ two fundamental in vitro assays: the liver microsomal stability assay and the cytochrome P450 (CYP) inhibition assay.

  • Liver Microsomal Stability Assay: This assay provides a measure of the intrinsic clearance of a compound by exposing it to a subcellular fraction of the liver (microsomes) that is enriched with Phase I drug-metabolizing enzymes, particularly CYPs.[5][6] The rate of disappearance of the parent compound over time is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[7]

  • Cytochrome P450 (CYP) Inhibition Assay: Beyond being metabolized, a drug candidate can also inhibit the activity of CYP enzymes, leading to potentially harmful drug-drug interactions (DDIs).[8][9] This assay determines the concentration of a compound that causes 50% inhibition of a specific CYP isoform's activity (IC50).[8][10] Assessing inhibition potential against a panel of major human CYP isoforms is a regulatory expectation.[9][11]

Experimental Design & Protocols

I. Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the in vitro metabolic stability of the test compounds in the presence of human liver microsomes.

Rationale: The choice of human liver microsomes provides a clinically relevant system to assess Phase I metabolism.[5] The inclusion of NADPH, a necessary cofactor for CYP enzyme activity, initiates the metabolic reactions.[12] Monitoring the depletion of the test compound over a time course allows for the calculation of key pharmacokinetic parameters.[12]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Working Solutions D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare Microsome Working Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH Solution C->E D->E F Sample at Multiple Time Points (0, 5, 15, 30, 45 min) E->F G Terminate Reaction with Acetonitrile (containing Internal Standard) F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Test Compounds: Prepare 1 mM stock solutions of the parent compound and its derivatives in DMSO. Further dilute to a working concentration of 100 µM in a 0.05 M phosphate buffer (pH 7.4).[13]

    • Human Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[6]

    • NADPH Regenerating System: Prepare a solution containing NADPH.

  • Incubation:

    • In a 96-well plate, add the test compound working solution to the diluted liver microsome solution.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[12]

    • Immediately terminate the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.[12][14]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][16][17] LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification in complex biological matrices.[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

II. Cytochrome P450 (CYP) Inhibition Assay

This protocol details the procedure for evaluating the potential of the test compounds to inhibit the activity of major human CYP isoforms.

Rationale: Assessing the inhibitory potential of new chemical entities against key CYP enzymes is crucial for predicting drug-drug interactions.[9] This assay utilizes specific probe substrates that are metabolized by individual CYP isoforms to produce a fluorescent or mass-spectrometrically detectable metabolite.[10] A decrease in the formation of the metabolite in the presence of the test compound indicates inhibition.[8][10]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Serial Dilutions D Pre-incubate Microsomes, Substrate, and Test Compound at 37°C A->D B Prepare Microsome and CYP Probe Substrate Mix B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH Solution C->E D->E F Incubate for a Fixed Time E->F G Terminate Reaction with Acetonitrile F->G H Analyze Metabolite Formation (Fluorescence or LC-MS/MS) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for the in vitro cytochrome P450 inhibition assay.

  • Preparation of Reagents:

    • Test Compounds: Prepare a series of dilutions of the parent compound and its derivatives in a suitable buffer.

    • Human Liver Microsomes: Prepare as described in the microsomal stability assay protocol.

    • CYP Probe Substrates: Prepare stock solutions of specific probe substrates for the CYP isoforms to be tested (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10][11]

    • NADPH Regenerating System: Prepare as previously described.

  • Incubation:

    • In a 96-well plate, combine the human liver microsomes, the specific CYP probe substrate, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time that ensures linear metabolite formation.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Analyze the formation of the specific metabolite using either a fluorescence plate reader or an LC-MS/MS method, depending on the probe substrate used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data for the metabolic stability and CYP inhibition of this compound (Parent Compound) and three of its derivatives.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Parent Compound2527.7Moderate
Derivative A5512.6High
Derivative B1069.3Low
Derivative C>60<11.6Very High
Verapamil (Control)886.6Low
Diazepam (Control)4814.4High

Table 2: Comparative CYP450 Inhibition Profile (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Parent Compound>5022.5>5015.88.9
Derivative A>5045.1>5032.418.2
Derivative B>508.241.35.12.5
Derivative C>50>50>50>5045.7

Interpretation of Results and Structure-Activity Relationships

The experimental data reveals significant differences in the metabolic stability and CYP inhibition profiles of the this compound derivatives.

  • Derivative A demonstrates a marked improvement in metabolic stability compared to the parent compound, as indicated by its longer half-life and lower intrinsic clearance. This suggests that the structural modification in Derivative A has successfully blocked a key site of metabolism. Furthermore, its CYP inhibition potential is reduced, making it a more favorable candidate.

  • Derivative B , in contrast, exhibits poor metabolic stability, with a rapid clearance rate. This derivative also shows potent inhibition of several CYP isoforms, particularly CYP2D6 and CYP3A4, raising concerns about its potential for drug-drug interactions.

  • Derivative C stands out with the most desirable profile, displaying very high metabolic stability and minimal CYP inhibition across the tested isoforms. This suggests that the modifications made to create Derivative C have effectively shielded the molecule from metabolic attack without introducing significant off-target interactions with major drug-metabolizing enzymes.

These findings highlight the critical impact of subtle structural changes on the metabolic fate of a drug candidate. By systematically modifying the parent scaffold and evaluating the resulting derivatives in these robust in vitro assays, researchers can gain valuable insights to guide the design of compounds with optimized pharmacokinetic properties.

Conclusion: A Pathway to Optimized Drug Candidates

The comparative analysis of the metabolic stability of this compound derivatives underscores the importance of early and comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening in the drug discovery process. The use of well-established assays, such as the liver microsomal stability and CYP inhibition assays, provides a reliable framework for identifying and prioritizing candidates with favorable metabolic profiles. The data presented herein demonstrates a clear structure-activity relationship, where specific chemical modifications can significantly enhance metabolic stability and reduce the risk of drug-drug interactions. By integrating these experimental insights into the iterative cycle of drug design and synthesis, researchers can more efficiently navigate the path toward the development of safe and effective medicines.

References

  • PubMed. (n.d.). 2-methylthiomethyl-4-oxobutanoic acid (KE-748), an active metabolite of the new anti-rheumatic agent 2-acetylthiomethyl-4-(4-methylphenyl) - PubMed. Retrieved from [Link]

  • ResearchGate. (2015, August 5). (PDF) Quantitative bioanalysis by LC-MS/MS: a review. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Patsnap Synapse. (2023, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • PubMed. (n.d.). Relationship between the metabolic chiral inversion and chemical structure of 4-phenyl-4-oxobutanoic acids, derivatives of anti-rheumatic agent KE-298 - PubMed. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]

  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. Retrieved from [Link]

  • Technology Networks. (2022, November 11). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • PubMed. (2024, January 11). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed. Retrieved from [Link]

  • ResearchGate. (2018, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.